(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid, commonly known as NTBC, is a synthetic compound that has been extensively studied for its potential therapeutic applications. NTBC was first synthesized in the 1990s as an inhibitor of tyrosine metabolism and has since been used in numerous scientific studies to investigate its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.
Wirkmechanismus
NTBC works by inhibiting the enzyme HPPD, which is involved in the metabolism of tyrosine. By inhibiting HPPD, NTBC prevents the accumulation of toxic metabolites that can lead to liver damage and failure in patients with HT1. Additionally, NTBC has been shown to have antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
NTBC has been shown to have a number of biochemical and physiological effects, including reducing the levels of toxic metabolites in the liver, improving liver function, and reducing the risk of liver failure in patients with HT1. Additionally, NTBC has been shown to have antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
NTBC has several advantages for lab experiments, including its stability and ease of synthesis. However, one limitation is that it is a relatively new compound, and there is still much to be learned about its potential therapeutic applications and side effects.
Zukünftige Richtungen
There are several potential future directions for research on NTBC, including investigating its potential therapeutic applications in other diseases, such as cancer and neurodegenerative disorders. Additionally, further studies are needed to better understand the mechanism of action of NTBC and its potential side effects. Finally, there is a need for the development of more effective and targeted therapies for HT1, and NTBC may play a role in the development of such therapies.
In conclusion, NTBC is a synthetic compound that has been extensively studied for its potential therapeutic applications in various diseases, particularly HT1. NTBC works by inhibiting the enzyme HPPD, which is involved in the metabolism of tyrosine, and has been shown to have antioxidant and anti-inflammatory properties. While there are still many unanswered questions about the potential therapeutic applications and side effects of NTBC, it holds promise as a potential treatment for various diseases, and further research is needed to fully understand its potential.
Synthesemethoden
NTBC is synthesized through a multistep process starting with the reaction of 2-nitro-4-(trifluoromethyl)aniline with ethyl 3-methyl-2-oxobutanoate. The resulting intermediate is then treated with hydroxylamine-O-sulfonic acid to form the final product, (2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid.
Wissenschaftliche Forschungsanwendungen
NTBC has been extensively studied for its potential therapeutic applications in various diseases such as hereditary tyrosinemia type 1 (HT1), a rare genetic disorder that affects the metabolism of the amino acid tyrosine. NTBC has been shown to be an effective treatment for HT1 by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is responsible for the production of toxic metabolites that can lead to liver damage and failure.
Eigenschaften
IUPAC Name |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O4/c1-6(2)10(11(18)19)16-8-4-3-7(12(13,14)15)5-9(8)17(20)21/h3-6,10,16H,1-2H3,(H,18,19)/t10-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKANMRVNHVYATD-JTQLQIEISA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)NC1=C(C=C(C=C1)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-3-methyl-2-[2-nitro-4-(trifluoromethyl)anilino]butanoic acid |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.